molecular formula C21H30N6O3 B2792067 4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)-N-(oxan-4-yl)piperidine-1-carboxamide CAS No. 2380145-92-4

4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)-N-(oxan-4-yl)piperidine-1-carboxamide

Cat. No.: B2792067
CAS No.: 2380145-92-4
M. Wt: 414.51
InChI Key: VQRKRIZNRJGFBO-UHFFFAOYSA-N
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Description

4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)-N-(oxan-4-yl)piperidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a pyrimidine ring, and a piperidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)-N-(oxan-4-yl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. The pyrazole ring can be synthesized by reacting 3,5-dimethylpyrazole with appropriate reagents under controlled conditions. The pyrimidine ring is then introduced through a series of condensation reactions involving suitable precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, temperature control, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)-N-(oxan-4-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)-N-(oxan-4-yl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)-N-(oxan-4-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)-N-(oxan-4-yl)piperidine-1-carboxamide stands out due to its unique combination of pyrazole, pyrimidine, and piperidine rings. This structural diversity allows it to interact with a wide range of molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O3/c1-15-11-16(2)27(25-15)19-12-20(23-14-22-19)30-13-17-3-7-26(8-4-17)21(28)24-18-5-9-29-10-6-18/h11-12,14,17-18H,3-10,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRKRIZNRJGFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)NC4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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